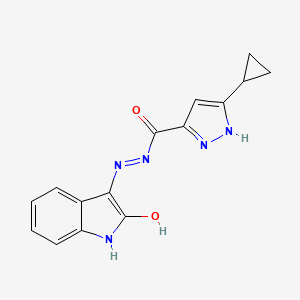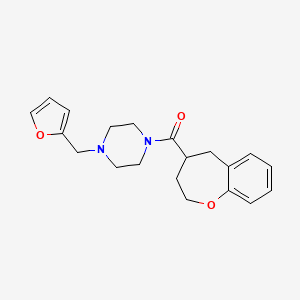![molecular formula C19H27N3O3 B5667649 4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5667649.png)
4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step organic reactions, starting from readily available building blocks such as propargylic alcohols, which are versatile precursors for constructing polycyclic systems, including heterocycles like pyridines and quinolines, as well as morpholine and pyrrolidine derivatives (Mishra, Nair, & Baire, 2022). Propargylic alcohols show distinct reactivity, providing a pathway to synthesize complex structures via novel synthetic strategies.
Molecular Structure Analysis
The molecular structure of "4-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone" is characterized by the presence of nitrogen heterocycles, which are crucial for the molecule's biological activity. Nitrogen atoms in the morpholine and pyridyl groups contribute to the molecule's ability to interact with biological targets. The morpholine ring, a six-membered heterocycle with one oxygen and one nitrogen atom, is particularly noted for its pharmacological significance, as it is found in a variety of compounds with diverse biological activities (Asif & Imran, 2019).
Eigenschaften
IUPAC Name |
4-(2,2-diethylmorpholine-4-carbonyl)-1-(pyridin-4-ylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-3-19(4-2)14-21(9-10-25-19)18(24)16-11-17(23)22(13-16)12-15-5-7-20-8-6-15/h5-8,16H,3-4,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDUDPTVJFPOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)C2CC(=O)N(C2)CC3=CC=NC=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethylphenyl)-4-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperazin-2-one](/img/structure/B5667568.png)


![methyl 3-[(dimethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5667584.png)

![7-(1,3-benzodioxol-5-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5667613.png)
![1-(4-fluorobenzyl)-5-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5667617.png)
![rel-(4aS,8aS)-2-{2-[3-(1H-imidazol-1-yl)propoxy]benzyl}octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5667627.png)
![2-methyl-5-[3-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1H-benzimidazole](/img/structure/B5667633.png)

![2-{[ethyl(2-hydroxyethyl)amino]methyl}-6-methylquinolin-4-ol](/img/structure/B5667657.png)


![N-[2-(benzyloxy)ethyl]-4-methylpyrimidin-2-amine](/img/structure/B5667683.png)